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molecular formula C11H15NO3 B8323757 2-(2-Nitrophenyl)-1-isopropylethanol

2-(2-Nitrophenyl)-1-isopropylethanol

Cat. No. B8323757
M. Wt: 209.24 g/mol
InChI Key: VSNFWYSPZQARGE-UHFFFAOYSA-N
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Patent
US08071824B2

Procedure details

JP-A-62-202091 describes the reaction of isobutyraldehyde with 2-nitrotoluene, which afforded only 2.2% 2-(2-nitrophenyl)-1-isopropylethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH:2]([CH3:4])[CH3:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7]>>[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][CH:1]([CH:2]([CH3:4])[CH3:3])[OH:5])([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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